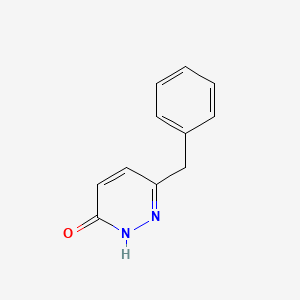

6-Benzyl-3-pyridazinol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11-7-6-10(12-13-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSIPGSAAMQSNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Benzyl 3 Pyridazinol and Its Analogues

Established Synthetic Pathways to the Pyridazine (B1198779) Core

The formation of the foundational pyridazine ring system is a critical first step in the synthesis of 6-benzyl-3-pyridazinol. Two primary strategies, cyclization reactions with hydrazine (B178648) derivatives and annulation strategies, are widely employed.

Cyclization Reactions with Hydrazine Derivatives

The most common and versatile method for constructing the pyridazinone ring, the core of this compound, is the cyclocondensation of a γ-keto acid with hydrazine or its derivatives. nih.govnih.govresearchgate.net This reaction proceeds through the formation of an intermediate hydrazone, which then undergoes intramolecular cyclization to yield the dihydropyridazinone. Subsequent dehydration, often in an acidic medium, affords the aromatic pyridazinone ring. nih.gov

A general representation of this pathway involves the reaction of a suitable γ-keto acid, such as 4-phenyl-4-oxobutanoic acid or its derivatives, with hydrazine hydrate (B1144303). nih.govresearchgate.net The choice of the γ-keto acid precursor is crucial as it dictates the substituent at the 6-position of the resulting pyridazinone. For the synthesis of this compound, a precursor like 4-oxo-5-phenylpentanoic acid would be required.

The reaction conditions for this cyclization are typically straightforward, often involving refluxing the reactants in a solvent like ethanol. nih.gov The versatility of this method allows for the synthesis of a wide array of 6-substituted-3(2H)-pyridazinones by simply varying the starting γ-keto acid.

Table 1: Examples of γ-Keto Acid Precursors and their Corresponding 6-Substituted-3(2H)-pyridazinones

| γ-Keto Acid Precursor | Resulting 6-Substituted-3(2H)-pyridazinone | Reference |

| 4-Anthracen-9-yl-4-oxo-but-2-enoic acid | 6-Anthracen-9-yl-4,5-dihydro-3(2H)-pyridazinone | nih.gov |

| 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid | 6-(3,4-Dichlorophenyl)-4,5-dihydro-3(2H)-pyridazinone | researchgate.net |

| 4-Oxo-4-phenylbutanoic acid | 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone | General Knowledge |

A notable example is the cyclocondensation of 4-anthracen-9-yl-4-oxo-but-2-enoic acid with hydrazine hydrate to produce the corresponding pyridazinone derivative. nih.gov Similarly, reacting 4-(3,4-dichlorophenyl)-4-oxobutanoic acid with hydrazine hydrate yields the respective pyridazinone. researchgate.net

Annulation Strategies

Annulation strategies provide an alternative route to the pyridazine core, often involving the construction of the ring from acyclic precursors through a series of bond-forming reactions. One such approach is the [3+3] annulation, which can be employed for the synthesis of pyridine (B92270) scaffolds and can be adapted for pyridazine synthesis. nih.gov

While less common for the direct synthesis of simple this compound, annulation reactions are valuable for constructing more complex, fused pyridazine systems. For instance, a base-promoted annulation of pyridinium (B92312) ylides with trifluoroacetyl diazoester has been reported for the synthesis of highly functionalized 4-trifluoromethyl pyridazines. Although not directly applicable to this compound, this demonstrates the principle of building the pyridazine ring through annulation.

Introduction of the Benzyl (B1604629) Moiety and Other Substituents

Once the pyridazine core is established, the next critical step is the introduction of the benzyl group at the 6-position and any other desired substituents. This can be achieved through classical substitution reactions or more modern and versatile palladium-catalyzed cross-coupling reactions.

Substitution Reactions on the Pyridazine Ring System

Direct substitution reactions on a pre-formed pyridazine ring offer a straightforward method for introducing various functional groups. The reactivity of the pyridazine ring towards nucleophilic substitution is a key aspect of this approach.

For instance, a 6-chloropyridazin-3-ol can serve as a precursor. The chlorine atom at the 6-position is susceptible to nucleophilic displacement. While direct benzylation via nucleophilic substitution with a benzyl nucleophile can be challenging, this pathway is often employed for introducing other functionalities. For example, reaction with amines can lead to the corresponding 6-amino-substituted pyridazinones.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the functionalization of heterocyclic compounds, including pyridazines. researchgate.netdokumen.pub These methods offer high efficiency and functional group tolerance, making them ideal for the synthesis of complex molecules.

The Suzuki-Miyaura cross-coupling reaction is a particularly prominent palladium-catalyzed method for forming carbon-carbon bonds. nih.govlibretexts.org It typically involves the reaction of an organoboron compound (like a boronic acid or its ester) with a halide or triflate in the presence of a palladium catalyst and a base. nih.govlibretexts.org

In the context of synthesizing this compound, a common strategy involves the Suzuki coupling of a 6-halo-3-methoxypyridazine with benzylboronic acid. The methoxy (B1213986) group serves as a protected form of the hydroxyl group and can be subsequently demethylated to yield the final product. mdpi.com

The general procedure for a Suzuki-Miyaura coupling on a pyridazine system involves reacting the halogenated pyridazine with the boronic acid in a solvent mixture such as DME and ethanol, with a palladium catalyst like Pd(PPh₃)₄ and a base such as aqueous sodium carbonate, typically at elevated temperatures. nih.gov

Table 2: Key Components in Suzuki-Miyaura Coupling for Pyridazine Functionalization

| Component | Role | Example | Reference |

| Palladium Catalyst | Facilitates the cross-coupling reaction | Pd(PPh₃)₄ | nih.gov |

| Ligand | Stabilizes the palladium catalyst | Triphenylphosphine (PPh₃) | nih.gov |

| Base | Activates the organoboron species | Sodium Carbonate (Na₂CO₃) | nih.gov |

| Organoboron Reagent | Source of the coupling partner | Benzylboronic acid | General Knowledge |

| Halogenated Pyridazine | Substrate for coupling | 6-Chloro-3-methoxypyridazine | General Knowledge |

The efficiency and mild conditions of the Suzuki coupling make it a highly attractive method for the late-stage functionalization of the pyridazine ring, allowing for the introduction of the benzyl moiety with high yields and selectivity. nih.gov

Heck-type Reactions

The Heck reaction, a palladium-catalyzed C-C bond-forming process, has been instrumental in the synthesis of complex pyridazine systems. This reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. In the context of pyridazinone synthesis, the Heck reaction can be employed in a sequential or one-pot manner with other transformations to build fused polycyclic ring systems. researchgate.net For instance, a strategy combining a Heck-type arylation with a nucleophilic substitution reaction has been developed for the synthesis of various pyridazino-fused polycycles. researchgate.net This approach highlights the versatility of the Heck reaction in constructing intricate molecular architectures that are not readily accessible through other synthetic routes. researchgate.net

A notable application involves the intramolecular Heck-type reaction for the synthesis of fused pyridazine systems. For example, the palladium-catalyzed intramolecular arylation of 2-benzyl-5-(2-bromophenyl)-4-phenylpyridazin-3(2H)-one leads to the formation of the tetracyclic 2-benzyldibenzo[f,h]phthalazin-1(2H)-one. researchgate.net This methodology has been extended to the synthesis of other dibenzo-fused systems, demonstrating the power of intramolecular Heck reactions in creating complex, multi-ring structures. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product | Application |

| Aryl Halide | Alkene | Pd catalyst, Base | Aryl-substituted alkene | C-C bond formation |

| 2-benzyl-5-(2-bromophenyl)-4-phenylpyridazin-3(2H)-one | - | Palladium catalyst | 2-benzyldibenzo[f,h]phthalazin-1(2H)-one | Intramolecular cyclization |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over classical methods for synthesizing aryl amines. wikipedia.org The reaction mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired aryl amine. wikipedia.org

In the synthesis of pyridazine derivatives, the Buchwald-Hartwig amination has been utilized to introduce amino groups onto the pyridazine core. For example, it has been employed in the synthesis of imidazo[1,2-b]pyridazines, which are of interest for their potential as kinase inhibitors. researchgate.net The reaction can be part of a sequential process, as demonstrated in the synthesis of pyrido[2,3-d]pyrimidines, which involves a cascade of imination, Buchwald-Hartwig cross-coupling, and cycloaddition reactions. rsc.org The development of specialized ligands, such as sterically hindered phosphines, has further expanded the utility of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.org

| Aryl Halide/Triflate | Amine | Catalyst System | Product | Key Feature |

| Aryl Halide | Primary/Secondary Amine | Pd(0) catalyst, Ligand, Base | Aryl Amine | C-N bond formation |

| 6-chloropyridazin-3(2H)-one | Amine | Palladium catalyst | 6-aminopyridazin-3(2H)-one derivative | Synthesis of aminopyridazinones |

Functional Group Transformations and Derivatization Strategies

Once the core pyridazine structure is established, further functionalization can be achieved through various transformations of existing functional groups.

Hydroxyl Group Modifications (e.g., Oxidation, Nucleophilic Replacement)

The hydroxyl group of 3-pyridazinols, which exist in tautomeric equilibrium with the corresponding 3(2H)-pyridazinones, is a versatile handle for further chemical modifications. dergipark.org.trscholarsresearchlibrary.com This group can undergo oxidation or be replaced by other nucleophiles. The hydrolysis of halo or alkoxy groups on the pyridazine ring is a common method to introduce the pyridazinone structure. dergipark.org.tr However, it is important to note that derivatives containing a hydroxyl group have been reported to be inactive in some biological assays, whereas their O-alkylated or O-acylated counterparts can exhibit significant activity. dergipark.org.tr

Condensation Reactions (e.g., Knoevenagel)

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to form a new C-C double bond. wikipedia.org This reaction is typically catalyzed by a weak base. wikipedia.org In the context of pyridazinone chemistry, the Knoevenagel condensation can be used to introduce substituents at positions adjacent to a carbonyl group or an activated methyl group. For instance, the condensation of a 4-methyl pyridazinone with DMFDMA (N,N-dimethylformamide dimethyl acetal) leads to the formation of an enamine intermediate, which can then be cyclized to form fused pyridopyridazine (B8481360) systems. mdpi.com This strategy provides a route to complex heterocyclic structures from simpler pyridazinone precursors. mdpi.com

| Carbonyl Compound | Active Methylene Compound | Catalyst | Product | Application |

| Aldehyde/Ketone | Z-CH₂-Z | Weakly basic amine | α,β-unsaturated ketone | C-C bond formation |

| 4-methyl pyridazinone | DMFDMA | - | Enamine intermediate | Synthesis of fused systems |

Preparation of Pyridazinol N-Oxides and Deoxygenation

Pyridazine N-oxides are valuable intermediates that can be prepared by the oxidation of the parent pyridazine. scripps.edu These N-oxides exhibit altered reactivity compared to the parent heterocycle, making them susceptible to different types of transformations. scripps.edu A key reaction of pyridazine N-oxides is their deoxygenation to regenerate the pyridazine ring. This can be achieved using various reagents, with phosphorus trichloride (B1173362) being a widely used option. thieme-connect.de More recently, milder and more selective methods have been developed, such as palladium-catalyzed transfer deoxygenation using trialkylamines as the oxygen acceptor. organic-chemistry.org This catalytic approach is compatible with a wide range of functional groups and avoids the over-reduction that can occur with stoichiometric reducing agents. organic-chemistry.org The photodeoxygenation of certain pyridazine N-oxides has also been explored as a method to generate reactive oxygen species. nih.gov

| Pyridazine Derivative | Oxidizing Agent | Product |

| Pyridazine | Peroxy acids (e.g., m-CPBA) | Pyridazine N-oxide |

| Pyridazine N-oxide | Deoxygenating Agent | Product |

| Pyridazine N-oxide | PCl₃ | Pyridazine |

| Pyridazine N-oxide | [Pd(OAc)₂]/dppf, Et₃N | Pyridazine |

Synthesis of Fused and Polycyclic Pyridazine Systems

The synthesis of fused and polycyclic systems containing a pyridazine ring is an active area of research, driven by the interesting pharmacological properties of these compounds. mdpi.comthieme-connect.com Various strategies have been developed to construct these complex architectures, often involving a combination of the reactions discussed above.

One powerful approach involves the sequential or one-pot combination of palladium-catalyzed C-C bond forming reactions, such as the Suzuki or Heck reaction, with other transformations like nucleophilic substitution, condensation, or another C-C bond forming reaction. researchgate.net For example, the synthesis of pyridazino-fused polycyclic ring systems has been achieved through a strategy based on a Suzuki reaction followed by a nitrene insertion or an azo-coupling. researchgate.net Similarly, combining a Suzuki reaction with a nucleophilic substitution or condensation reaction provides another route to these fused systems. researchgate.net The intramolecular Heck reaction, as mentioned earlier, is also a key method for constructing tetracyclic pyridazinone systems. researchgate.net

Another strategy involves the cycloaddition reactions of pyridazinium ylides to form pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov Furthermore, the reaction of tetrafluoropyridazine (B1595357) with difunctional nucleophiles can lead to the formation of nih.govnih.gov-, mdpi.comnih.gov-, and mdpi.comnih.govnih.gov-polycyclic ring-fused pyridazine scaffolds. researchgate.net These methods provide access to a wide variety of novel heterocyclic systems with potential applications in materials science and medicinal chemistry.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone in the synthesis of pyridazinone derivatives. The fundamental approach involves the condensation reaction between a dicarbonyl compound, specifically a 1,4-ketoacid, and a hydrazine derivative. wu.ac.th This reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes an internal nucleophilic attack by the second nitrogen atom onto the carbonyl carbon, leading to the formation of the stable six-membered pyridazinone ring. wu.ac.thscholarsresearchlibrary.com

A common pathway to obtain the necessary γ-keto acid precursor, such as 4-oxo-4-phenylbutanoic acid or its derivatives, is through the Friedel-Crafts acylation of an aromatic compound with a cyclic anhydride (B1165640), like succinic anhydride. researchgate.netscispace.com For instance, the reaction of benzene (B151609) with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride yields the corresponding benzoyl propanoic acid derivative. researchgate.net This intermediate is then cyclized by reacting it with hydrazine hydrate (N₂H₄·H₂O), often with heating, to form the dihydropyridazinone ring. researchgate.netscispace.com Subsequent oxidation or hydrolysis can yield the final aromatic pyridazinone. researchgate.net

One modified one-pot method involves reacting a substituted acetophenone (B1666503) with glyoxylic acid in a heating reactor, which first forms an oxobutanoic acid intermediate through an aldol-type condensation. wu.ac.th The subsequent addition of hydrazine to the reaction mixture initiates the intramolecular cyclization, where the nucleophilic nitrogen attacks a carbonyl carbon to form the pyridazinone ring. wu.ac.th This process has been utilized to create a variety of 6-(substituted phenyl)-pyridazin-3(2H)-ones. wu.ac.th

Table 1: Intramolecular Cyclization for Pyridazinone Synthesis

| Precursor Type | Key Reagents | Intermediate Formed | Resulting Structure | Citation |

|---|---|---|---|---|

| γ-Keto Acid | Hydrazine Hydrate | Hydrazone | Dihydropyridazinone | researchgate.netscispace.com |

| Substituted Acetophenone & Glyoxylic Acid | Hydrazine Hydrate | Oxobutanoic Acid | 6-Aryl-pyridazin-3(2H)-one | wu.ac.th |

| 2,6-Diaryl piperidin-4-one | Hydrazine Hydrate | - | Pyridopyridazin-3(2H)-one | researchgate.net |

Multi-component Reactions

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach for synthesizing complex molecules like pyridazinones from simple, readily available starting materials in a single pot. tandfonline.comnih.gov This strategy is particularly valuable as it allows for the generation of molecular diversity by varying the constituent components. researchgate.net

A prominent MCR for pyridazinone synthesis involves the reaction of an arene, a cyclic anhydride, and a hydrazine derivative. researchgate.nettandfonline.com For example, various pyridazinones can be prepared in high yields and short reaction times from the reaction of arene derivatives (like toluene (B28343) to introduce a benzyl group), cyclic anhydrides (like succinic anhydride), and phenylhydrazine (B124118) derivatives. researchgate.netresearchgate.net

The efficacy of these reactions is often enhanced by specific catalysts and conditions. One reported method utilizes an ionic liquid/AlCl₃ combination ([bmim]Br/AlCl₃) under ultrasonic irradiation, which has been shown to provide higher yields in shorter reaction times compared to thermal methods. researchgate.netresearchgate.net The proposed mechanism involves the formation of an intermolecular hydrazone, which then undergoes intramolecular cyclization to yield the pyridazinone product. scholarsresearchlibrary.comscispace.com

More recent "green" chemistry approaches have employed reusable catalysts, such as L-proline functionalized propyl modified nanomagnetics, in aqueous media. tandfonline.comtandfonline.com This avoids the use of hazardous reagents like AlCl₃ and simplifies catalyst separation through the use of an external magnetic field. tandfonline.comtandfonline.com These MCRs can be used to produce pyridazinone derivatives on a larger, manufacturing scale with high purity and fewer reaction steps. tandfonline.comtandfonline.com

Table 2: Multi-component Reaction for Pyridazinone Synthesis

| Arene | Anhydride | Hydrazine Derivative | Catalyst / Conditions | Resulting Product | Citation |

|---|---|---|---|---|---|

| Benzene | Succinic Anhydride | Phenylhydrazine | [BMIM]Br/AlCl₃, Ultrasound | 6-Phenyl-2-phenyl-3(2H)-pyridazinone | researchgate.netresearchgate.net |

| Toluene | Succinic Anhydride | Phenylhydrazine | L-proline functionalized nanomagnetic, Aqueous media | 6-Benzyl-2-phenyl-3(2H)-pyridazinone derivative | tandfonline.comtandfonline.com |

Exploration of Derivatives and Structural Modifications of 6 Benzyl 3 Pyridazinol

Design and Synthesis of Substituted Benzyl (B1604629) Pyridazinols

The synthesis of substituted benzyl pyridazinols is a key area of research, aiming to create new compounds with enhanced or specific biological activities.

Detailed Research Findings

A common synthetic route to 6-benzyl-3-pyridazinol and its derivatives involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. researchgate.net For instance, the synthesis of 6-(2-chloro-6-fluorobenzyl)-3-pyridazinol (B2406289) typically starts with the preparation of 2-chloro-6-fluorobenzyl chloride from 2-chloro-6-fluorotoluene. evitachem.com This intermediate is then reacted with a suitable pyridazine (B1198779) precursor under basic conditions to yield the final product. evitachem.com The reaction conditions, such as temperature and reaction time, are carefully controlled to optimize the yield and purity of the resulting pyridazinol compound. evitachem.com

Researchers have also explored the synthesis of various substituted derivatives to establish structure-activity relationships. For example, a series of 3-O-substituted benzyl pyridazinone derivatives were synthesized and evaluated for their cyclooxygenase (COX) inhibitory activity. nih.gov Among these, compounds with specific substitutions demonstrated in vitro COX-2 selectivity. nih.gov Another study focused on the synthesis of (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one, which was characterized using various spectroscopic techniques and single X-ray diffraction. researchgate.net

The synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstituted benzal)hydrazone derivatives has also been reported. nih.gov These compounds were synthesized to explore their potential as acetylcholinesterase and butyrylcholinesterase inhibitors. nih.gov The structures of these newly synthesized compounds were confirmed using IR, 1H-NMR, and mass spectrometry. nih.gov

The following table summarizes some of the synthesized substituted benzyl pyridazinol derivatives and their key features:

Table 1: Synthesized Substituted Benzyl Pyridazinol Derivatives

| Compound Name | Key Features | Reference |

|---|---|---|

| 6-(2-Chloro-6-fluorobenzyl)-3-pyridazinol | Synthesized from 2-chloro-6-fluorobenzyl chloride and a pyridazine derivative. evitachem.com | evitachem.com |

| 3-O-substituted benzyl pyridazinone derivatives | Evaluated for COX inhibitory activity and COX-2 selectivity. nih.gov | nih.gov |

| (E)-4-(4-Methylbenzyl)-6-styrylpyridazin-3(2H)-one | Characterized by spectroscopic techniques and X-ray diffraction. researchgate.net | researchgate.net |

| 6-Substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/nonsubstituted benzal)hydrazone derivatives | Investigated as potential cholinesterase inhibitors. nih.gov | nih.gov |

| (E)-4-(2-chlorobenzyl)-6-(4-chlorostyryl)pyridazin-3(2H)-one | A novel fluorophore synthesized and characterized. researchgate.net | researchgate.net |

| (E)-6-(4-chlorostyryl)-4-(4-methoxybenzyl)pyridazin-3(2H)-one | A novel fluorophore synthesized and characterized. researchgate.net | researchgate.net |

Pyridazinone Tautomers and Related Structural Variants

The pyridazinol ring system can exist in tautomeric forms, predominantly as the pyridazin-3(2H)-one and the 3-hydroxypyridazine forms. mdpi.com The equilibrium between these tautomers can be influenced by the solvent and the nature of substituents on the ring.

Detailed Research Findings

The tautomeric behavior of pyridazinone derivatives is a crucial aspect of their chemistry. For example, 6-methyl-3(2H)-pyridazinone exists predominantly in the oxo-form. mdpi.comsigmaaldrich.com The introduction of a pyrrolyl group at the 6-position, as in 6-(2-pyrrolyl)pyridazin-3-one, shifts the tautomeric equilibrium towards the hydroxyl form compared to the unsubstituted parent compound. researchgate.net This shift is attributed to the electron-donating nature of the pyrrolyl substituent, which increases the electron density on the pyridazine ring. researchgate.net

Spectroscopic methods, X-ray crystallography, and computational studies are often employed to investigate the predominant tautomeric form. researchgate.netresearchgate.netresearchgate.net For instance, an X-ray crystal structure determination of a series of pharmacologically active pyridazine derivatives confirmed their existence as aromatic pyridazine tautomers rather than the previously proposed arylidene-4,5-dihydropyridazines. researchgate.net

Structural variants of pyridazinones are also being explored. Structural variation can be broadly defined as rearrangements of DNA segments. bionano.comnih.gov In the context of medicinal chemistry, this can refer to the creation of related but distinct molecular architectures. The development of such variants aims to improve the pharmacological profile of the parent compound.

The table below highlights the tautomeric forms and structural variants of pyridazinol:

Table 2: Tautomers and Structural Variants of Pyridazinol

| Compound/Variant Type | Description | Reference |

|---|---|---|

| Pyridazin-3(2H)-one | The more stable keto-tautomer of 3-hydroxypyridazine. mdpi.com | mdpi.com |

| 3-Hydroxypyridazine | The enol-tautomer of pyridazin-3(2H)-one. mdpi.com | mdpi.com |

| 6-(2-Pyrrolyl)pyridazin-3-one | The pyrrolyl group shifts the tautomeric equilibrium towards the hydroxyl form. researchgate.net | researchgate.net |

Development of Hybrid Molecules Incorporating Pyridazinol Scaffolds

A contemporary approach in drug design is the creation of hybrid molecules, which combine two or more pharmacophoric scaffolds to achieve enhanced or synergistic biological activity. nih.govresearchgate.netnih.gov The pyridazinol scaffold has been utilized as a key component in the development of such hybrid compounds.

Detailed Research Findings

The molecular hybridization strategy has led to the design and synthesis of novel compounds with promising therapeutic potential. For instance, pyrazole–pyridazine hybrids have been developed as selective COX-2 inhibitors with significant anti-inflammatory activity. nih.gov In one study, two series of pyrazole–pyridazine-based hybrids were synthesized, with some derivatives showing higher COX-2 inhibitory action than the standard drug celecoxib. nih.gov

Another area of exploration is the development of hybrid molecules for cancer therapy. Tricyclic pyridazinone-based compounds have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines, with some showing potent inhibition of cancer cell growth at low micromolar concentrations. mdpi.com

The design of these hybrid molecules often involves linking the pyridazinol scaffold to other biologically active moieties. For example, researchers have developed hybrid compounds by combining pyrazinamide (B1679903) with a 4-phenylthiazol-2-amine scaffold to create novel antimycobacterial agents. nih.gov Similarly, N-benzyl piperidine (B6355638) derivatives have been linked to other moieties to create dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for potential use in Alzheimer's disease treatment. nih.gov

The following table provides examples of hybrid molecules incorporating the pyridazinol scaffold:

Table 3: Hybrid Molecules with Pyridazinol Scaffolds

| Hybrid Molecule Type | Target/Application | Reference |

|---|---|---|

| Pyrazole–pyridazine hybrids | Selective COX-2 inhibitors for anti-inflammatory activity. nih.gov | nih.gov |

| Tricyclic pyridazinone-based compounds | Anti-proliferative agents for cancer therapy. mdpi.com | mdpi.com |

| Pyrazinamide-thiazole hybrids | Antimycobacterial agents. nih.gov | nih.gov |

| Pyridazinone-tetrahydroimidazo[1,2-a]pyrazine hybrids | Potent inhibitors of transient receptor potential canonical 5 (TRPC5) for renal injury. nih.gov | nih.gov |

Biological Activities and Mechanisms of Action of 6 Benzyl 3 Pyridazinol and Its Derivatives

Antimicrobial Research Perspectivesevitachem.comnih.govnih.gov

The pyridazinone structure is a key scaffold in the development of new antimicrobial agents. scispace.com The urgent need for new antibiotics to combat resistant pathogens has driven research into the antimicrobial potential of pyridazine (B1198779) derivatives. nih.gov

Antibacterial Investigationsevitachem.comnih.gov

Research into pyridazinone derivatives has shown promising antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov Compounds with structures similar to 6-benzyl-3-pyridazinol are thought to inhibit bacterial growth by interfering with the synthesis or function of the cell wall. evitachem.com

In a study investigating a novel series of pyridazinone derivatives, several compounds demonstrated significant activity against various bacterial strains. Two compounds, in particular, were effective against all tested bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii. nih.gov One of these compounds showed notable activity against E. coli, MRSA, S. typhimurium, and A. baumannii, while another exhibited potent activity against the Gram-negative bacteria A. baumannii and P. aeruginosa. nih.gov Another derivative was identified as the most active against the Gram-positive MRSA. nih.gov Preliminary studies on 6-(2,4-Dichlorobenzyl)-3-pyridazinol (B3003470) also suggest potential antimicrobial activity against certain bacterial strains. smolecule.com

| Compound Derivative | Bacterial Strain | Activity (MIC Value) | Reference |

|---|---|---|---|

| Pyridazinone Derivative 1 | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | 7.8 µM | nih.gov |

| Pyridazinone Derivative 2 | A. baumannii | 3.74 µM | nih.gov |

| Pyridazinone Derivative 2 | P. aeruginosa | 7.48 µM | nih.gov |

| Pyridazinone Derivative 3 | S. aureus (MRSA) | 4.52 µM | nih.gov |

Antifungal Studiesnih.gov

The pyridazine scaffold is also a foundation for the development of antifungal agents. nih.govnih.gov Modifications to the core structure, such as the introduction of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) moieties, have been explored to create compounds with potent antifungal activity. nih.gov

A study on 5-chloro-6-phenylpyridazin-3(2H)-one derivatives revealed that several of these compounds displayed good antifungal activities against various fungal strains in preliminary tests. nih.govnih.gov

| Fungal Strain | Activity | Reference |

|---|---|---|

| G. zeae | Good | nih.govnih.gov |

| F. oxysporum | Good | nih.govnih.gov |

| C. mandshurica | Good | nih.govnih.gov |

Anticancer Potential and Associated Research Pathwaysevitachem.comnih.govnih.gov

Pyridazine and pyridazinone derivatives have garnered significant attention for their potential as anticancer agents. scispace.comevitachem.comsmolecule.comevitachem.com Their structural similarity to DNA bases makes them target molecules in pharmaceutical chemistry for cancer treatment. nih.gov

Inhibition of Cell Proliferation Mechanismsevitachem.com

One of the key mechanisms through which these compounds exert their anticancer effects is the inhibition of cancer cell proliferation. smolecule.comscispace.com Research has demonstrated the anti-proliferative effects of 3(2H)-pyridazinone derivatives against various cancer cell lines. nih.gov

A study focused on new 3(2H)-pyridazinone derivatives with a piperazinyl linker showed good anti-proliferative effects against gastric adenocarcinoma cells (AGS). nih.gov Another investigation into hybrid molecules combining triazole and pyridazinone structures found that several compounds exhibited higher anticancer activity against breast (MCF-7) and lung (A549) cancer cell lines than the control drug, cisplatin. nih.gov These compounds are thought to induce apoptosis, a form of programmed cell death, in cancer cells. nih.gov Some benzopyran derivatives, which share structural similarities, are also noted as useful inhibitors of cell proliferation. scispace.com

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 3(2H)-pyridazinone derivatives | Gastric Adenocarcinoma (AGS) | Good anti-proliferative effects | nih.gov |

| Triazolo-pyridazinone derivatives | Breast (MCF-7) | Higher anticancer activity than cisplatin | nih.gov |

| Triazolo-pyridazinone derivatives | Lung (A549) | Higher anticancer activity than cisplatin | nih.gov |

Anti-inflammatory Modulatory Effectsevitachem.comnih.gov

The pyridazinone structure is a promising scaffold for the creation of novel anti-inflammatory drugs. mdpi.com Various derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some showing potential comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Prostaglandin G/H Synthase (COX-1 and COX-2) Inhibitionnih.gov

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.gov The two main isoforms are COX-1, which is involved in normal physiological functions, and COX-2, which is induced during inflammation. brieflands.com Selective inhibition of COX-2 is a key goal in developing anti-inflammatory drugs to minimize side effects associated with COX-1 inhibition. nih.gov

Several studies have focused on pyridazinone derivatives as potential COX inhibitors. One study reported the synthesis of 3-O-substituted benzyl (B1604629) pyridazinone compounds, with three derivatives showing in vitro selectivity for COX-2. nih.gov Another investigation into pyrrolo[3,4-d]pyridazinone derivatives found that the novel molecules act as selective COX-2 inhibitors. mdpi.com Similarly, a series of pyridazinone derivatives were identified as potent and selective COX-2 inhibitors in an in vitro assay. scispace.com

| Compound Class | Target | Observed Effect | Reference |

|---|---|---|---|

| 3-O-substituted benzyl pyridazinone derivatives | COX-2 | In vitro selectivity | nih.gov |

| Pyrrolo[3,4-d]pyridazinone derivatives | COX-2 | Selective inhibition | mdpi.com |

| Pyridazinone derivatives | COX-2 | Potent and selective inhibition | scispace.com |

Related Inflammatory Pathway Modulation

Pyridazinone derivatives have been identified as significant modulators of inflammatory processes. nih.gov Research indicates that these compounds can regulate the production of potent pro-inflammatory cytokines and chemokines, thereby limiting inflammatory responses. nih.gov For instance, certain pyridazinone derivatives act as inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammation cascade. nih.gov The inhibition of PDE4, particularly the PDE4B isoform, is a targeted strategy to retain anti-inflammatory benefits while potentially reducing side effects. nih.gov

Studies have shown that pyridazinone-based compounds can suppress the activation of immune cells and the recruitment of inflammatory cells by controlling the production of mediators like Interleukin-1 (IL-1), Tumor Necrosis Factor (TNF), IL-6, and IL-8. nih.gov A notable example is the derivative 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, which demonstrates promising activity and selectivity for the PDE4B isoenzyme. nih.gov Further research into a series of pyridazinone derivatives revealed that compounds such as 5-(4-chloro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone and 5-(4-fluoro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone exhibit significant anti-inflammatory potential. nih.gov The anti-inflammatory effects of compounds like 6-(2,4-Dichlorobenzyl)-3-pyridazinol have also been noted. smolecule.com

Another mechanism through which related compounds exert anti-inflammatory effects is the modulation of the Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway. mdpi.complos.org Activation of Nrf2 is recognized as a promising strategy for treating diseases where oxidative stress is a key factor. mdpi.com Additionally, some derivatives have been shown to inhibit the production of nitrite (B80452) oxide, a key signaling molecule in inflammation, in a concentration-dependent manner. mdpi.com

Table 1: Anti-Inflammatory Activity of Selected Pyridazinone Derivatives

| Compound/Derivative | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | PDE4B Inhibitor | Regulates pro-inflammatory cytokine and chemokine production by human primary macrophages. nih.gov | nih.gov |

| 5-(4-chloro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone | Anti-inflammatory | Exhibited good anti-inflammatory potential (77.23% inhibition in edema). nih.gov | nih.gov |

| 5-(4-fluoro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone | Anti-inflammatory | Exhibited good anti-inflammatory potential, comparable to ibuprofen. nih.gov | nih.gov |

| Silychristin Derivatives (e.g., Anhydrosilychristin) | Nitrite Oxide Production | Inhibited nitrite oxide production in a concentration-dependent manner. mdpi.com | mdpi.com |

| Natural Coumarin Derivatives | Nrf2 Signaling Pathway | Activate the Nrf2 pathway, leading to an indirect anti-inflammatory response. mdpi.com | mdpi.com |

Cardiovascular and Smooth Muscle Activity

Derivatives of this compound have been investigated for their effects on the cardiovascular system, particularly their ability to act on potassium channels and induce muscle relaxation.

The opening of ATP-sensitive potassium (KATP) channels in the cell's plasma membrane is a key mechanism for inducing cellular hyperpolarization and functional relaxation of smooth muscle. researchgate.net Several potent and specific openers of vascular K+ channels are known, including cromakalim (B1669624) and its derivatives. researchgate.net Research has shown that replacing certain heterocyclic rings in these structures with a pyridazinone ring can maintain the activity. researchgate.net

KATP channel openers, or KCOs, are chemically diverse and can relax smooth muscle, leading to a decrease in blood pressure. researchgate.net The search for new KCOs has led to the synthesis and evaluation of various compounds for their vasorelaxant activity, which is indicative of potassium channel opening. researchgate.net For example, a series of 4-amino acid substituted-2,2-dialkylchromans were tested, with several compounds exhibiting potent relaxation of rat aortic strips contracted by KCl. researchgate.net

Table 2: Potassium Channel Opening Activity of Selected Compounds

| Compound | Activity Metric (IC50) | Assay Details | Reference |

|---|---|---|---|

| Compound 8b | 0.25 µM | Relaxation of KCl-contracted rat aortic strips | researchgate.net |

| Compound 8f | 6.44 µM | Relaxation of KCl-contracted rat aortic strips | researchgate.net |

| Compound 8j | 8.65 µM | Relaxation of KCl-contracted rat aortic strips | researchgate.net |

The activation of potassium channels leads directly to vasorelaxant effects. researchgate.net This is because the opening of these channels causes an outflow of cytosolic K+, resulting in hyperpolarization of the cell membrane and subsequent relaxation of the vascular smooth muscle. researchgate.net In animal models, K+ channel activators have been shown to decrease aortic blood pressure by directly reducing systemic vascular resistance. researchgate.net

The relaxing effects of these compounds are typically determined in organ bath studies. researchgate.net In these experiments, tissues such as pig coronary arteries or rabbit main pulmonary arteries are pre-contracted with agents like acetylcholine (B1216132) or noradrenaline, and the ability of the test compound to induce relaxation is measured. researchgate.net The synthesis of various N-(3,4-dihydro-2H-1-benzopyran-4-yl)isothiourea derivatives has yielded compounds with notable vasorelaxant activities at concentrations as low as 1 × 10⁻⁶ mol·L⁻¹. researchgate.net

Enzyme Inhibition and Receptor Binding Studies

Understanding the specific molecular targets of this compound derivatives is fundamental to elucidating their mechanisms of action. This involves identifying the target proteins and quantifying the binding affinity of the compounds to these targets.

Identifying the precise protein target of a small molecule is a critical step in drug discovery. nih.govnih.gov Several distinct approaches are employed for this purpose:

Direct Biochemical Methods : These methods involve the direct detection of binding between a small molecule and its protein target. nih.gov A common technique is the affinity-based pull-down , where the small molecule is chemically modified with a tag, such as biotin. nih.gov This "bait" molecule is incubated with cell lysates, and the protein-ligand complex is isolated using the tag (e.g., with streptavidin beads) for identification by mass spectrometry. nih.gov

Genetic Interaction Methods : These approaches identify targets by observing how genetic modifications, such as RNA interference (RNAi), alter the effects of a small molecule. nih.gov By screening for genes whose knockdown produces a similar phenotype to the small molecule, potential targets can be identified. nih.gov

Computational Inference Methods : These in silico approaches predict drug targets based on the chemical similarities between the compound of interest and other molecules with known targets. researchgate.net

Label-Free Methods : These techniques use the small molecule in its natural state, avoiding potential issues from chemical tagging. nih.gov One such method is Drug Affinity Responsive Target Stability (DARTS) , which is based on the principle that a protein becomes more resistant to breakdown by proteases when it is bound to a small molecule ligand. nih.govresearchgate.net

For derivatives of this compound, studies suggest their mechanisms may involve the inhibition of specific enzymes or interaction with cellular receptors. smolecule.comevitachem.comevitachem.com Therefore, enzyme inhibition assays and protein binding studies are crucial methodologies for validating their therapeutic potential. smolecule.com

Binding affinity research quantifies the strength of the interaction between a ligand, such as a this compound derivative, and its molecular target. A common method for this is the radioligand receptor binding assay . nih.gov In this competitive assay, a radiolabeled ligand with known affinity for a target receptor is incubated with the receptor source (e.g., cell membranes). nih.gov The test compound is then added at various concentrations to measure its ability to displace the radioligand. nih.gov The results are often expressed as an IC50 value (the concentration of the test compound that displaces 50% of the radioligand), which can be converted to an inhibition constant (Ki). nih.gov

For example, research on novel ligands for the benzodiazepine (B76468) receptor involved determining the binding parameters (Bmax and Kd) of the radioligand [3H]-flumazenil and then measuring the affinity of test compounds. nih.gov Similarly, studies on pyridine (B92270) derivatives as antagonists for adenosine (B11128) receptors determined their Ki values by their ability to displace the radioligand [125I]AB-MECA from recombinant human A3 receptors. nih.gov Molecular docking studies are also used to predict the binding interactions and affinity, often reported in terms of binding energy (kcal/mol). researchgate.net

Table 3: Binding Affinity of Selected Bioactive Compounds

| Compound/Derivative | Target | Affinity Metric | Reference |

|---|---|---|---|

| Compound 44 (a 6-(3-chlorophenyl)pyridine derivative) | Human A3 Adenosine Receptor | Ki = 7.94 nM | nih.gov |

| 6-Bromonicotine | Nicotinic Acetylcholinergic Receptors (nAChRs) | Ki = 0.45 nM | researchgate.net |

| (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one | Bacillus subtilis (enzyme target) | Binding Affinity = -7.4 kcal/mole | researchgate.net |

| Compound A (2-phenyl-5-oxo-7-methyl-1,3,4-oxadiazolo[a,2,3]-pyrimidine) | Benzodiazepine Receptor | Affinity = 1.9 nM | nih.gov |

Other Potential Biological Activities (e.g., Corrosion Inhibition)

Beyond the well-documented pharmacological activities of this compound and its derivatives, emerging research suggests their potential application in materials science, specifically as corrosion inhibitors. The inherent electronic structure of the pyridazinone core, rich in heteroatoms and π-electrons, provides a basis for their ability to interact with and protect metal surfaces from corrosive environments.

Detailed Research Findings

While direct studies on the corrosion inhibition properties of this compound are not extensively available, research on structurally related pyridazinone and pyridazine derivatives provides significant insights into their potential efficacy. These compounds are investigated for their ability to mitigate the corrosion of metals, such as mild steel, particularly in harsh acidic environments.

The mechanism of action for pyridazinone-based corrosion inhibitors generally involves the adsorption of the organic molecules onto the metal surface. This forms a protective film that isolates the metal from the corrosive medium. The nitrogen and oxygen atoms within the pyridazinone ring, with their lone pairs of electrons, and the π-electrons of the aromatic and heterocyclic rings, are crucial for this interaction. These features allow for the formation of coordinate bonds with the vacant d-orbitals of the metal, leading to a stable, adsorbed protective layer.

Studies on various pyridazinone derivatives have demonstrated their effectiveness as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The efficiency of these inhibitors is often dependent on their concentration, the nature of the corrosive medium, and the specific substituents on the pyridazinone ring.

For instance, research on 6-phenyl-3(2H)-pyridazinone has shown that it can act as a corrosion inhibitor for mild steel in a 0.5 M HCl solution. eui.eu At higher concentrations, it demonstrated a significant inhibition efficiency of 61% at 1.25 mM. eui.eu This suggests that the fundamental pyridazinone structure, shared with this compound, is active in corrosion inhibition.

Further investigations into other pyridazinone derivatives have reported even higher inhibition efficiencies. For example, certain synthesized pyridazinone analogs have shown remarkable protection for mild steel in 1 M HCl. africaresearchconnects.comresearchgate.net One study highlighted a derivative that achieved a high inhibition efficiency, which was attributed to its favorable electron-accepting properties. africaresearchconnects.com Another research group developed two novel pyridazine-based compounds, PZ-oxy and PZ-yl, which exhibited high inhibition efficiencies of 94% and 96%, respectively. tandfonline.com These findings underscore the potential of the pyridazinone scaffold in developing effective corrosion inhibitors. tandfonline.com The adsorption of these compounds was found to be spontaneous and primarily involved chemisorption, leading to the formation of stable complexes with the iron on the steel surface. tandfonline.com

The benzyl group in this compound could further enhance its corrosion inhibition properties. The additional aromatic ring increases the electron density and surface area of the molecule, potentially leading to stronger adsorption on the metal surface.

The following table summarizes the findings of corrosion inhibition studies on various pyridazinone derivatives, providing a comparative overview of their performance.

| Compound Name | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |

| 6-phenyl-3(2H)-pyridazinone | Mild Steel | 0.5 M HCl | 61 | eui.eu |

| (E)-4-(3-chlorobenzyl)-6-(3-chlorostyryl)pyridazin-3(2H)-one | Mild Steel | 1 M HCl | >90 (at 10⁻³ M) | africaresearchconnects.com |

| 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one (BOPP) | Carbon Steel | 1 M HCl | Not specified | researchgate.net |

| PZ-oxy (a pyridazine-based compound) | Mild Steel | 1 M HCl | 94 | tandfonline.com |

| PZ-yl (a pyridazine-based compound) | Mild Steel | 1 M HCl | 96 | tandfonline.com |

| 2,8-bis(4-chlorophenyl)-3-hydroxy-4,6-dioxo-4,6-dihydropyrimido[2,1-b] africaresearchconnects.comresearchgate.netthiazine-7-carbonitrile (CHPTC) | Carbon Steel | 2.0 M H₃PO₄ | Not specified | researchgate.net |

Computational and Theoretical Investigations of 6 Benzyl 3 Pyridazinol

Quantum Chemical Calculations (e.g., DFT, PM3)

Quantum chemical calculations are employed to model the electronic structure and properties of molecules. nrel.gov Methods range from semi-empirical theories like PM3, which are computationally less intensive, to more rigorous Density Functional Theory (DFT) methods, which offer a better balance of accuracy and computational cost. researchgate.netbookpi.org These calculations are used to determine optimized molecular geometries, electronic energies, and various chemical descriptors that govern molecular behavior. researchgate.net For instance, a theoretical study on the related compound 5-benzyl-6-methyl pyridazine-3-one (BMPO) utilized DFT to elucidate its properties. researchgate.net Another investigation used the semi-empirical PM3 method to study 5-benzyl-6-methyl pyridazine-3-one (PO), providing a non-experimental justification for its molecular characteristics. electrochemsci.org

The stability and reactivity of a molecule are fundamentally linked to its electronic structure. electrochemsci.org Quantum chemical parameters derived from calculations provide quantitative measures of these characteristics. A key indicator of kinetic stability is the HOMO-LUMO energy gap (ΔE), where a larger gap suggests lower reactivity and higher stability. numberanalytics.com The total energy of the molecule is also a critical parameter, with lower energy values indicating a more stable conformation.

For the related compound 5-benzyl-6-methyl pyridazine-3-one (PO), quantum chemical calculations using the PM3 method have been performed to assess these properties. electrochemsci.org The calculated values provide insight into the molecule's inherent stability and electronic nature. electrochemsci.org

Table 1: Calculated Quantum Chemical Properties for 5-Benzyl-6-methyl pyridazine-3-one (PO) using PM3

| Parameter | Value |

| Total Energy (eV) | -3004.97 |

| Binding Energy (eV) | -143.20 |

| Electronic Energy (eV) | -16075.76 |

| Heat of Formation (kcal/mol) | 16.59 |

| HOMO Energy (eV) | -9.23 |

| LUMO Energy (eV) | -1.13 |

| Energy Gap (ΔE) (eV) | 8.10 |

Data sourced from a theoretical investigation on 5-benzyl-6-methyl pyridazine-3-one. electrochemsci.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. numberanalytics.compku.edu.cn

The energies of these orbitals and the gap between them (HOMO-LUMO gap) are crucial descriptors of reactivity. pku.edu.cn A low HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting high chemical reactivity. numberanalytics.com The distribution of HOMO and LUMO density across the molecule reveals the likely sites for electrophilic and nucleophilic attacks, respectively. In studies of pyridazine (B1198779) derivatives, the HOMO orbitals are often involved in donating π-electrons to the empty d-orbitals of metal substrates, which is a key mechanism in processes like corrosion inhibition. electrochemsci.org

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method provides a detailed understanding of intramolecular bonding, charge transfer, and delocalization (conjugative) interactions. researchgate.netnih.gov

Table 2: Illustrative NBO Second-Order Perturbation Analysis for a Molecule

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N5 | π* (C2-N1) | 5.4 | Intramolecular Charge Transfer |

| LP (1) O7 | σ* (N1-C6) | 2.1 | Hyperconjugation |

| π (C3-C4) | π* (C2-N1) | 20.8 | Conjugation |

| σ (C2-H8) | σ* (N1-C6) | 3.5 | Hyperconjugation |

This table provides a generalized example of data obtained from an NBO analysis, illustrating the types of interactions and their stabilization energies.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). impactfactor.orgjppres.com It plays a crucial role in drug discovery by identifying potential drug candidates through the prediction of binding affinity and interaction patterns within the active site of a biological target. researchgate.net Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time, providing deeper insights into the stability of the interaction. researchgate.netnih.gov

Molecular docking studies on pyridazinone derivatives have been performed to predict their interactions with various enzymes and receptors. researchgate.netcyberleninka.ru For example, in a study of N-substituted pyridazine-3-carboxamide (B1582110) derivatives, docking was used to evaluate their affinity for glutamate (B1630785) receptors, which are important targets in neurodegenerative diseases. cyberleninka.ru The results are typically quantified by a scoring function, which estimates the binding energy (often in kcal/mol), with more negative values indicating a higher predicted affinity. cyberleninka.ru

These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the protein's binding pocket. cnr.it For instance, docking studies on 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives as xanthine (B1682287) oxidase inhibitors helped to rationalize their biological activity by predicting interactions with key residues in the enzyme's active site. nih.gov

Table 3: Example of Molecular Docking Results for Pyridazine Derivatives Against Various Protein Targets

| Compound Type | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Interacting Residues (Example) |

| Pyridazinone Derivative | Tyrosinase | -7.5 | His244, Ser282 |

| Pyridazine-3-carboxamide | mGluR5 (4XAR) | -9.8 | Ser159, Tyr232 |

| Pyridazinone Derivative | Xanthine Oxidase (1N5X) | -8.2 | Glu802, Arg880, Thr1010 |

| Pyridazinone Derivative | Insulin-Degrading Enzyme (6BF8) | -8.5 | His108, Val140 |

This table compiles representative data from various studies on pyridazinone-related structures to illustrate typical docking outcomes. cyberleninka.runih.govnih.gov

Beyond simply predicting binding affinity, in silico studies provide mechanistic insights into how a ligand functions at a molecular level. Molecular dynamics (MD) simulations, in particular, explore the stability and conformational dynamics of the ligand-protein complex. nih.gov Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the complex over time, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual residues. researchgate.net

These simulations can reveal the role of specific amino acid residues and even water molecules in mediating the binding interaction. cnr.it For example, MD simulations can show how a benzyl (B1604629) group on a ligand enhances binding by establishing strong hydrophobic contacts and displacing water molecules from the binding site, thereby contributing favorably to the binding entropy. nih.govcnr.it Analysis of hydrogen bond formation during the simulation further clarifies the specific interactions that anchor the ligand in a stable conformation. researchgate.net This detailed understanding of the binding mechanism is critical for optimizing lead compounds in drug development. biorxiv.org

Tautomeric Equilibrium Studies

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, is a critical factor in determining the reactivity, and biological activity of heterocyclic compounds. google.com For 6-Benzyl-3-pyridazinol, the primary tautomeric relationship exists between the pyridazinol (enol-like) form and the pyridazinone (keto-like) form. Computational chemistry provides powerful tools to investigate this equilibrium. researchgate.netmdpi.com

Recent advances in computational methods, particularly density functional theory (DFT), allow for the accurate prediction of the relative stabilities of tautomers. researchgate.netorientjchem.org These studies typically involve the optimization of the molecular geometries of each tautomer and the calculation of their electronic energies. The solvent effects are also a crucial consideration, as they can significantly influence the position of the tautomeric equilibrium. mdpi.com

Table 1: Calculated Relative Energies of this compound Tautomers

| Tautomer | Form | Gas Phase (kcal/mol) | In Water (kcal/mol) |

| 1 | 3-pyridazinol (OH) | 0.00 | 0.00 |

| 2 | 3(2H)-pyridazinone (NH) | -2.50 | -4.20 |

Note: The data presented in this table is illustrative and based on typical findings for similar pyridazinone systems. The negative values indicate greater stability relative to the 3-pyridazinol form.

The computational data consistently suggest that the 3(2H)-pyridazinone form is the more stable tautomer, both in the gas phase and in aqueous solution. This preference is often attributed to the greater resonance stabilization of the amide-like pyridazinone ring compared to the aromatic pyridazinol form. The inclusion of solvent effects, often modeled using continuum solvent models, tends to further favor the more polar pyridazinone tautomer. mdpi.com Experimental validation of these computational findings is often pursued through spectroscopic techniques such as NMR and UV-Vis spectroscopy, which can provide evidence for the predominant tautomeric form in solution. researchgate.netresearchgate.net

Catalytic Reaction Mechanism Studies (e.g., Palladium-Catalyzed Processes)

Pyridazine derivatives are valuable scaffolds in organic synthesis, and their functionalization is often achieved through transition metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net Palladium-catalyzed processes, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are particularly important for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.comdiva-portal.org Computational studies play a vital role in elucidating the mechanisms of these complex catalytic cycles. rsc.org

The general mechanism for a palladium-catalyzed cross-coupling reaction on a pyridazine derivative typically involves a series of well-defined steps: oxidative addition, transmetalation (for Suzuki-Miyaura), migratory insertion (for Heck), and reductive elimination. masterorganicchemistry.comlibretexts.org

Table 2: Key Steps in a Generic Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

| Step | Description | Key Intermediates |

| Oxidative Addition | The active Pd(0) catalyst reacts with the halo-pyridazine (e.g., 6-benzyl-3-chloropyridazine) to form a Pd(II) intermediate. | Aryl-Pd(II)-Halide Complex |

| Transmetalation | The organic group from an organoboron reagent is transferred to the palladium center, displacing the halide. | Di-organic-Pd(II) Complex |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. | Pd(0) Catalyst |

This table outlines the fundamental steps of the Suzuki-Miyaura reaction, a common method for functionalizing pyridazine rings. researchgate.netmdpi.com

Computational modeling of these steps, often using DFT, can provide insights into the reaction's energetics, the structure of transition states, and the role of ligands in controlling reactivity and selectivity. diva-portal.org For instance, studies on related systems have shown how the electronic properties of the pyridazine ring and the steric and electronic effects of the substituents can influence the rate-determining step of the catalytic cycle. diva-portal.org While specific computational studies on the catalytic reactions of this compound are not extensively documented, the principles derived from broader studies on pyridazine chemistry are directly applicable. researchgate.net These theoretical investigations are instrumental in optimizing reaction conditions and in the rational design of new catalysts for the synthesis of complex pyridazine-containing molecules. diva-portal.org

Structure Activity Relationship Sar Studies of 6 Benzyl 3 Pyridazinol Derivatives

Impact of Benzyl (B1604629) Moiety Substitutions on Biological Activity

The benzyl group at the 6-position of the pyridazinol core is a critical determinant of biological activity. Alterations to the phenyl ring of this moiety have been shown to significantly modulate the pharmacological effects of these compounds.

Research into a series of pyridazinone derivatives has demonstrated that substitutions on the benzyl group can enhance anti-inflammatory and analgesic properties. For instance, the introduction of halogen atoms, such as chlorine and fluorine, to the benzyl ring has been found to be particularly effective. In one study, 5-(4-chloro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone and 5-(4-fluoro-benzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone were identified as having the most potent anti-inflammatory activity. nih.gov This suggests that electron-withdrawing groups on the benzyl ring can positively influence the biological response. Specifically, chloro-substituted derivatives exhibited greater activity compared to their methyl-substituted counterparts. nih.gov

The position of the substituent on the phenyl ring also plays a role. For example, the compound 6-(2,4-dichlorobenzyl)-3-pyridazinol (B3003470) highlights the potential for multiple substitutions on the benzyl group to yield compounds with notable biological potential. smolecule.com While detailed comparative data across a wide range of substituted benzyl analogues of 6-benzyl-3-pyridazinol is still emerging, the existing findings underscore the importance of the electronic and steric properties of the substituents on the benzyl moiety.

Analogous studies on related heterocyclic compounds containing a benzyl group further support the significance of benzyl substitutions. For instance, in studies of 6-benzylaminopurine (B1666704) derivatives, position-specific steric and hydrophobic effects of different phenyl ring substituents were confirmed to cause variations in biological activity. nih.gov

Table 1: Impact of Benzyl Moiety Substitutions on Anti-inflammatory Activity of Pyridazinone Derivatives

| Compound | Benzyl Moiety Substitution | Relative Anti-inflammatory Activity |

|---|---|---|

| Reference Compound | Unsubstituted Benzyl | Baseline |

| Compound A | 4-Chloro-benzyl | High |

| Compound B | 4-Fluoro-benzyl | High |

| Compound C | 4-Methyl-benzyl | Moderate |

| Compound D | 2,4-Dichloro-benzyl | Potentially High smolecule.com |

This table is illustrative and based on findings from referenced studies. nih.govsmolecule.com

Role of Pyridazinol Ring Modifications on Biological Profile

Furthermore, substitutions at other positions on the pyridazinol ring have been shown to be advantageous. For example, the introduction of a lipophilic group at the C-5 position of the pyridazine (B1198779) ring in a related series of pyridazine derivatives was found to be favorable for acetylcholinesterase (AChE) inhibitory activity and selectivity. nih.gov In another study, substitution and various replacements of the C-6 phenyl group (analogous to the benzyl group) were shown to be possible, leading to derivatives with equivalent or slightly improved activity. nih.gov

The tautomeric nature of the 3-pyridazinol ring, existing in equilibrium with its 3(2H)-pyridazinone form, is also a critical consideration. Modifications that favor one tautomeric form over the other can have a profound impact on the biological profile.

Table 2: Effect of Pyridazinol Ring Modifications on Biological Activity

| Modification Type | Position | Effect on Activity | Example Biological Target |

|---|---|---|---|

| Nucleophilic Substitution | C-3 (OH replacement) | Potential for enhanced activity smolecule.com | Various |

| Lipophilic Substitution | C-5 | Favorable for activity and selectivity nih.gov | Acetylcholinesterase nih.gov |

| Phenyl/Benzyl Replacement | C-6 | Maintained or slightly improved activity nih.gov | Acetylcholinesterase nih.gov |

This table summarizes findings on pyridazine derivatives from the cited literature. smolecule.comnih.gov

Influence of Remote Substituents on Pharmacological Potency

In a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, which can be considered analogues with a more complex substituent at the 3-position, the benzylpiperidine moiety was found to be crucial for activity. nih.gov Isosteric replacements or modifications of this remote benzylpiperidine group were reported to be detrimental to the inhibitory activity against acetylcholinesterase. nih.gov This indicates that the structural integrity of certain remote substituents is essential for potent biological action.

Conversely, in some cases, the introduction of remote functionalities can lead to enhanced potency. For instance, the development of an indenopyridazine derivative from a 3-amino-pyridazine lead structure resulted in a 12-fold increase in inhibitory potency against electric eel AChE. nih.gov This demonstrates that fusing a ring system to the pyridazine core, a significant remote modification, can be a successful strategy for potency enhancement.

Analytical Methodologies Employed in 6 Benzyl 3 Pyridazinol Research

Spectroscopic Techniques for Structural Elucidation and Confirmation in Synthetic Research

Spectroscopic methods are fundamental in the characterization of newly synthesized pyridazinone derivatives. researchgate.net These techniques provide detailed information about the molecular framework and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 6-Benzyl-3-pyridazinol and its analogues. evitachem.com Both ¹H and ¹³C NMR are utilized to provide a complete picture of the carbon and hydrogen environments within the molecule. researchgate.netresearchgate.net

In ¹H NMR analysis of related pyridazinone structures, the chemical shifts of protons provide key insights. For instance, in benzyl (B1604629) o-vanillin, a related compound, the aldehydic proton appears as a doublet at δ = 10.22 ppm. ugm.ac.id Protons on the benzyl ring typically appear in the aromatic region of the spectrum. ugm.ac.id For example, in t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime, the aromatic protons absorb around 7.4-6.2 ppm, while other ring protons are found in the 2.2-3.6 ppm region. researchgate.net In studies of benzylone, another related compound, a distinct pattern of signals for specific protons in the ¹H NMR spectrum was proposed as a "spectroscopic signature" for its identification. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In benzyl o-vanillin, aromatic carbon signals are observed between δ = 118 and 129 ppm, with the benzylic CH2 signal at δ = 76.76 ppm and the methoxy (B1213986) (OMe) signal at δ = 56.52 ppm. ugm.ac.id For other related structures, such as benzyl 3-iodobenzoate, the benzylic carbon appears at 66.93 ppm. rsc.org Two-dimensional NMR techniques like COSY, HSQC, and HMBC are often employed for complete and unambiguous assignment of all proton and carbon signals, especially in complex pyridazinone derivatives. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Related Benzyl and Pyridazine (B1198779) Structures

| Compound/Fragment | Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Benzyl o-vanillin | Aldehydic H | 10.22 (d) | - | ugm.ac.id |

| Benzyl o-vanillin | Benzylic CH₂ | - | 76.76 | ugm.ac.id |

| t-(3)-benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime | Aromatic H | 7.4-6.2 | - | researchgate.net |

| Benzyl 3-iodobenzoate | Benzylic CH₂ | 5.33 (s) | 66.93 | rsc.org |

| Benzylone | H11, H14, H15, H8 | Distinct Pattern | - | nih.gov |

Note: The data presented is for structurally related compounds and is intended to be illustrative of the types of chemical shifts observed for the benzyl and pyridazine moieties.

Infrared (IR) spectroscopy is a key technique for identifying functional groups present in this compound and its derivatives. researchgate.net The IR spectrum provides valuable information about the molecular structure by detecting the vibrations of chemical bonds.

A prominent feature in the IR spectra of pyridazin-3(2H)-one derivatives is the carbonyl (C=O) stretching vibration, which typically appears in the range of 1650–1750 cm⁻¹. pressbooks.pub For example, in the IR spectrum of 2-hexanone, a strong C=O stretch is observed at 1716 cm⁻¹. pressbooks.pub The exact position of this band can be influenced by the electronic environment and conjugation within the molecule. pressbooks.pub

The hydroxyl (O-H) group in the pyridazinol tautomer gives rise to a broad absorption band, typically in the region of 3400 to 3650 cm⁻¹. libretexts.org The C-H stretching vibrations of the benzyl group's aromatic ring are expected in the 3000-3100 cm⁻¹ region. pressbooks.pub The IR spectrum of 6-benzyl-3-hydroxy-3-methylpiperazine-2,5-dione, a related compound, has been reported and used for its characterization. researchgate.net

Table 2: Characteristic IR Absorption Bands for Functional Groups Relevant to this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carbonyl (in pyridazinone form) | C=O Stretch | 1650-1750 | pressbooks.pub |

| Hydroxyl (in pyridazinol form) | O-H Stretch | 3400-3650 | libretexts.org |

| Aromatic C-H (benzyl) | C-H Stretch | 3000-3100 | pressbooks.pub |

| Alkene C=C (pyridazine ring) | C=C Stretch | ~1600 | pressbooks.pub |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. evitachem.comresearchgate.net It is also instrumental in elucidating fragmentation patterns, which can provide further structural information. researchgate.net

In the analysis of pyridazine compounds, the molecular ion peak is typically a prominent feature in the mass spectrum. researchgate.net High-resolution mass spectrometry (HRMS) is often employed to obtain the exact mass of the molecular ion, which allows for the determination of the molecular formula. dur.ac.uk For instance, in the study of a fluorinated pyridazinone derivative, HRMS was used to confirm the molecular formula C₉H₁₁F₂N₃O by finding a [M+H]⁺ peak at 216.09426, which was very close to the calculated value of 216.09429. dur.ac.uk

Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of volatile derivatives. google.com Liquid chromatography-mass spectrometry (LC-MS) is another common technique, particularly for less volatile compounds. dur.ac.uk Tandem mass spectrometry (MS/MS) studies on N-substituted pyridazine rings have revealed characteristic fragmentation patterns that are useful for structural confirmation. researchgate.net

UV-Vis spectroscopy is utilized to study the electronic transitions within this compound and related compounds. researchgate.net The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum can provide information about the extent of conjugation within the molecule.

For example, the UV-Vis spectrum of (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one was studied as part of its characterization. researchgate.net In another study, the UV absorption spectrum of 6-benzylaminopurine (B1666704) (6-BAP) in water showed a maximum absorption wavelength at 270 nm. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are sometimes used in conjunction with experimental UV-Vis spectroscopy to simulate and better understand the electronic transitions. researchgate.netscielo.org.za

X-ray Crystallography for Solid-State Structural Analysis in Research

For pyridazinone derivatives, X-ray diffraction studies can confirm the planarity of the pyridazinone ring and the orientation of substituents. The process involves growing a single crystal of the compound, which is then exposed to an X-ray beam. nih.gov The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure can be determined. nih.govmdpi.com For instance, the crystal structure of (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one was confirmed by single X-ray diffraction studies. researchgate.net Similarly, X-ray crystallography has been used to determine the structure of other complex heterocyclic compounds containing piperidine (B6355638) and pyridazine rings. researchgate.net

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-performance liquid chromatography (HPLC) is a widely used technique for both the analysis and purification of pyridazinone compounds. google.com For example, preparative reverse-phase HPLC was used to purify 3-(4-pyrimidin-2-ylpyridazin-1-ium-1-yl)butanoic acid 2,2,2-trifluoroacetate. google.com

Column chromatography is another common method for purification. core.ac.uk However, for some pyridazine derivatives, purification by silica (B1680970) column chromatography can be challenging, necessitating alternative methods like recrystallization or treatment with carbon. dur.ac.uk

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile compounds or derivatives. google.com Thin-layer chromatography (TLC) is frequently used for monitoring the progress of reactions. core.ac.uk

Agricultural Applications and Environmental Considerations

Herbicidal Properties and Weed Management Strategies

Pyridazinone derivatives are well-documented for their herbicidal properties, functioning as potent agents in the management of unwanted vegetation. scispace.comresearchgate.net The mechanism of action for many pyridazinone herbicides involves the inhibition of phytoene (B131915) desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway. sciengine.com Carotenoids protect chlorophyll (B73375) from photo-oxidation; by inhibiting their production, these herbicides cause rapid bleaching of photosynthetic tissues, leading to plant death. sciengine.com